7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol
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Overview
Description
Mechanism of Action
Target of Action
Quinoline, a core structure in this compound, is known to be a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Quinoline and its derivatives are known to influence a wide range of biochemical pathways, depending on their specific structures and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects .
Preparation Methods
The synthesis of WAY-359594 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield
Chemical Reactions Analysis
WAY-359594 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-359594 is primarily used in scientific research due to its ability to inhibit G protein-coupled receptor kinase 6. This makes it valuable in studies related to cell signaling, receptor function, and drug development. It has applications in:
Chemistry: Used as a reference compound in analytical studies.
Biology: Helps in understanding receptor functions and signaling pathways.
Medicine: Potential applications in developing treatments for diseases involving G protein-coupled receptors.
Comparison with Similar Compounds
WAY-359594 is unique due to its specific inhibition of G protein-coupled receptor kinase 6. Similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-120491: Another G protein-coupled receptor kinase inhibitor.
These compounds share some structural similarities but differ in their specific targets and mechanisms of action .
Properties
IUPAC Name |
7-[(4-ethoxyanilino)-pyridin-2-ylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-28-18-11-9-17(10-12-18)26-22(20-7-3-4-14-24-20)19-13-8-16-6-5-15-25-21(16)23(19)27/h3-15,22,26-27H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIYGNLLHIJAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.